molecular formula C10H13F3N2O B15280550 2-(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetaldehyde

2-(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetaldehyde

Cat. No.: B15280550
M. Wt: 234.22 g/mol
InChI Key: YPBILHKKQIISKM-UHFFFAOYSA-N
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Description

2-(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetaldehyde is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of the trifluoromethyl group and the isobutyl group in the structure of this compound makes it unique and potentially useful in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 1-isobutyl-3-(trifluoromethyl)-1H-pyrazole with an appropriate aldehyde precursor under controlled conditions. The reaction typically requires the use of a catalyst and may involve steps such as condensation, cyclization, and purification to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors, automated synthesis, and high-throughput screening to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The pyrazole ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of 2-(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetic acid.

    Reduction: Formation of 2-(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)ethanol.

    Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

2-(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetaldehyde has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development and as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the development of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetaldehyde involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The trifluoromethyl group and the pyrazole ring contribute to the compound’s ability to interact with biological targets, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-isobutyl-3-(trifluoromethyl)-1H-pyrazole
  • 2-(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetic acid
  • 2-(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)ethanol

Uniqueness

2-(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetaldehyde is unique due to the presence of both the aldehyde group and the trifluoromethyl group, which confer distinct chemical and biological properties. The combination of these functional groups makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H13F3N2O

Molecular Weight

234.22 g/mol

IUPAC Name

2-[1-(2-methylpropyl)-3-(trifluoromethyl)pyrazol-4-yl]acetaldehyde

InChI

InChI=1S/C10H13F3N2O/c1-7(2)5-15-6-8(3-4-16)9(14-15)10(11,12)13/h4,6-7H,3,5H2,1-2H3

InChI Key

YPBILHKKQIISKM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=C(C(=N1)C(F)(F)F)CC=O

Origin of Product

United States

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